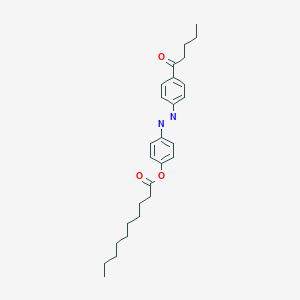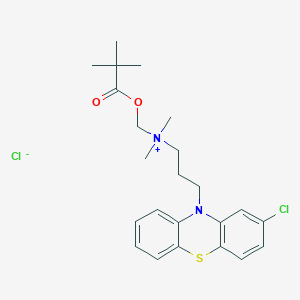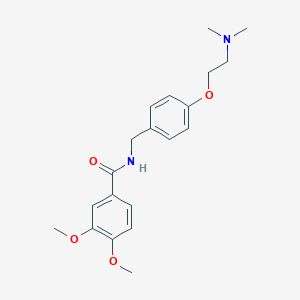
Itopride
Descripción general
Descripción
Itoprida es un derivado de benzamida procinético utilizado principalmente para el tratamiento de la dispepsia funcional y otras afecciones gastrointestinales. Funciona como un antagonista del receptor de dopamina D2 e inhibidor de la acetilcolinesterasa, lo que mejora la motilidad gastrointestinal .
Aplicaciones Científicas De Investigación
La itoprida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
La itoprida ejerce sus efectos a través de dos mecanismos:
Antagonismo del receptor de dopamina D2: Al bloquear los receptores de dopamina D2, la itoprida elimina los efectos inhibitorios sobre la liberación de acetilcolina, mejorando así la motilidad gastrointestinal.
Inhibición de la acetilcolinesterasa: La itoprida inhibe la acetilcolinesterasa, evitando la degradación de la acetilcolina y aumentando su concentración, lo que promueve la motilidad gástrica y aumenta la presión del esfínter esofágico inferior.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de itoprida implica varios pasos clave:
Reducción: La oxima se reduce utilizando zinc en polvo para producir 4-(2-dimetilaminoetoxi)-bencilamina.
Salificación: Finalmente, la itoprida se salifica con ácido clorhídrico para obtener clorhidrato de itoprida.
Métodos de producción industrial
La producción industrial de clorhidrato de itoprida sigue rutas sintéticas similares pero a una escala mayor, con optimizaciones para el rendimiento y la pureza. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones
La itoprida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Principalmente oxidación hepática mediada por mono oxigenasas que contienen flavina (FMO1 y FMO3).
Reducción: Reducción del intermedio de oxima durante la síntesis.
Sustitución: Reacciones de eterificación y amidación durante la síntesis.
Reactivos y condiciones comunes
Oxidación: Mono oxigenasas que contienen flavina (FMO1 y FMO3) en el hígado.
Reducción: Zinc en polvo como agente reductor.
Sustitución: Cloruro de 2-dimetilaminoetilo, clorhidrato de hidroxilamina, cloruro de ácido veratrico y aminas terciarias.
Principales productos formados
Oxidación: Itoprida-N-óxido como metabolito principal.
Reducción: 4-(2-dimetilaminoetoxi)-bencilamina.
Sustitución: Clorhidrato de itoprida.
Comparación Con Compuestos Similares
Compuestos similares
Metoclopramida: Otro agente procinético utilizado para indicaciones similares pero con un mecanismo de acción diferente.
Domperidona: Un antagonista del receptor de dopamina D2 con propiedades procinéticas.
Cisaprida: Un agente procinético que actúa sobre los receptores de serotonina.
Singularidad de la itoprida
La itoprida es única debido a su doble mecanismo de acción, que combina el antagonismo del receptor de dopamina D2 con la inhibición de la acetilcolinesterasa. Esta acción dual da como resultado una motilidad gastrointestinal mejorada sin efectos secundarios significativos en el sistema nervioso central, ya que la itoprida no cruza la barrera hematoencefálica .
Propiedades
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122898-67-3 | |
| Record name | Itopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itopride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122898-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?
A: this compound functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that this compound stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []
Q2: Beyond its effects on gastric emptying, does this compound influence motility in other parts of the gastrointestinal tract?
A: Yes, research indicates that this compound also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that this compound enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []
Q3: Does food intake affect the gastroprokinetic action of this compound?
A: One study using the 13C breath test found that postprandial this compound intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that this compound may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []
Q4: How is this compound metabolized in the body?
A: this compound is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes this compound from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with this compound compared to cisapride or mosapride. []
Q5: Do FMO3 polymorphisms affect the pharmacokinetics of this compound?
A: Yes, research suggests that FMO3 polymorphisms can influence this compound exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered this compound pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on this compound exposure, providing insights into potential interindividual variability in drug response. []
Q6: What gastrointestinal disorders have been investigated for potential treatment with this compound?
A: Research has explored the efficacy of this compound in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] this compound has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]
Q7: Are there any studies comparing the effectiveness of this compound with other prokinetic agents, such as domperidone?
A: Yes, several studies have compared this compound to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that this compound might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.
Q8: Has this compound been investigated for use in combination therapies for gastrointestinal disorders?
A: Yes, research has explored the use of this compound in combination therapies. For example, this compound combined with alpha-lipoic acid showed enhanced efficacy compared to this compound alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining this compound with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining this compound with other agents could provide synergistic therapeutic benefits.
Q9: What analytical methods are commonly employed for the detection and quantification of this compound?
A: Several analytical techniques have been developed and validated for this compound analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of this compound in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]
Q10: Have there been efforts to develop controlled-release formulations of this compound?
A: Yes, research has focused on developing controlled-release formulations of this compound to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []
Q11: What is the safety and tolerability profile of this compound?
A: Clinical trials have generally found this compound to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
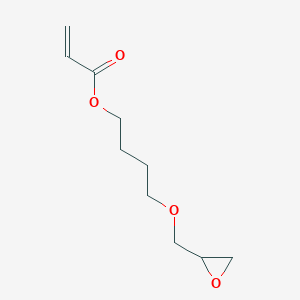
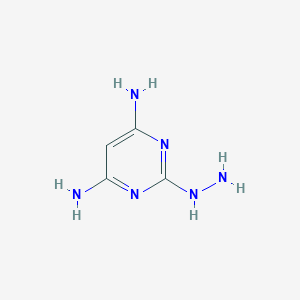
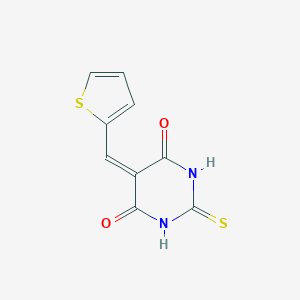
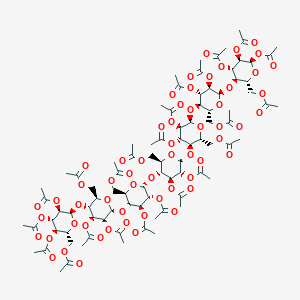




![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
